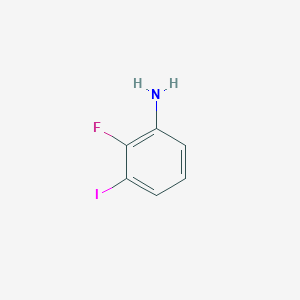

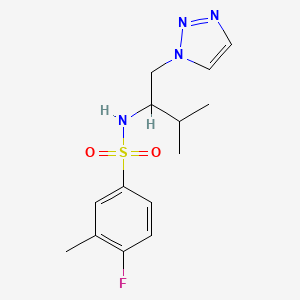

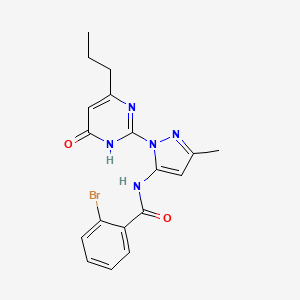

4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19FN4O2S and its molecular weight is 326.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective COX-2 Inhibition

Research has shown the utility of benzenesulfonamide derivatives, including fluorinated analogs, as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is enhanced by the introduction of fluorine atoms, leading to compounds with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their potent, selective, and orally active inhibitory properties on COX-2 without significantly affecting COX-1. This exemplifies the drug's role in anti-inflammatory and pain management research (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another pivotal application of fluorine-substituted benzenesulfonamide compounds is in the inhibition of carbonic anhydrase (CA) enzymes. These enzymes are crucial for various physiological functions, and their dysregulation is associated with diseases. Research demonstrates that sulfonamide compounds, particularly those with fluorine substitutions, exhibit potent inhibitory effects on human carbonic anhydrase I and II isoforms. This makes them candidates for therapeutic applications in conditions where the activity of these enzymes is dysregulated, offering insights into the development of novel inhibitors (Bilginer et al., 2019).

Synthesis and Molecular Structure Analysis

Research into the synthesis and molecular structure of novel benzenesulfonamide derivatives, including those with fluorine atoms, contributes to the understanding of their potential anticancer activity. By exploring different synthetic pathways and molecular structures, researchers can identify compounds with promising antitumor properties against various cancer cell lines. This research area highlights the role of these compounds in the development of new anticancer agents (Sławiński et al., 2012).

Antimicrobial and UV Protection Applications

The modification of benzenesulfonamide compounds to include fluorine atoms and other functional groups has also shown potential in antimicrobial applications and UV protection for textiles. By synthesizing and applying these compounds as dyes or finishes on cotton fabrics, researchers can impart antimicrobial properties and enhance UV protection. This interdisciplinary approach demonstrates the versatility of fluorinated benzenesulfonamide derivatives beyond traditional pharmaceutical applications, contributing to fields such as material science and textile engineering (Mohamed et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines . This suggests that the compound might interact with its targets, leading to changes that trigger programmed cell death.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to affect various biological pathways . These compounds show various biologically vital properties, indicating that they might affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated cytotoxic effects , suggesting that this compound might also exhibit similar effects.

properties

IUPAC Name |

4-fluoro-3-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2S/c1-10(2)14(9-19-7-6-16-18-19)17-22(20,21)12-4-5-13(15)11(3)8-12/h4-8,10,14,17H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPORNYPTNJMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)

![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)

![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)

![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)